molecular formula C7H8N2O3 B12953046 1,5-Dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

1,5-Dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B12953046
M. Wt: 168.15 g/mol
InChI Key: YXGLNYLATDPMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be synthesized through a multi-step process. One common method involves the cyclization of α-ketoglutaric acid to form 1,4,5,6-tetrahydro-6-oxopyridazine-3-carboxylic acid, followed by bromination to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve the use of specialized equipment and reagents to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, reducing agents such as sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound yields brominated derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1,5-Dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and proteins, which can affect various biological processes. The compound may also interact with cellular receptors and signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A related compound with similar structural features.

    1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Another similar compound with a methyl group at position 1.

    4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A chlorinated derivative of the compound.

Uniqueness

1,5-Dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both methyl groups and a carboxylic acid functional group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

1,5-dimethyl-6-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-4-3-5(7(11)12)8-9(2)6(4)10/h3H,1-2H3,(H,11,12)

InChI Key

YXGLNYLATDPMLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN(C1=O)C)C(=O)O

Origin of Product

United States

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